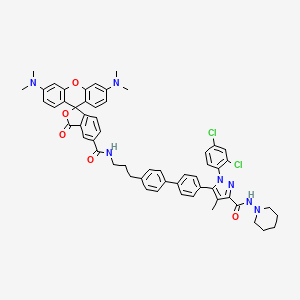
TASP0412098
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TASP0412098 is a novel potent, selective, and orally active CRTH2 antagonist.
Wissenschaftliche Forschungsanwendungen
1. TASP0412098 in Physics Education Research
The Thermal and Statistical Physics Assessment (TaSPA) leverages three-dimensional learning, evidence-centered design, and self-regulated learning to deliver actionable feedback to instructors about supporting their students’ learning in physics education. This system is designed to be fully automated and scalable, providing an advancement in assessing physics learning at a large scale (Laverty et al., 2022).
2. TASP0412098 in Photon Timing Applications
In photon timing applications, TASP0412098 plays a crucial role. For instance, Time-Correlated Single-Photon Counting (TCSPC) is increasingly used in scientific applications like single molecule spectroscopy and fluorescence lifetime imaging. The development of TCSPC devices, characterized by low size and costs, is critical in these fields. A monolithic Time-to-Amplitude Converter (TAC), a core block of TCSPC instrumentation, is integral for such advancements (Resnati et al., 2009).
3. TASP0412098 in Template-Assembled Synthetic Proteins
Template-Assembled Synthetic Proteins (TASPs), which TASP0412098 is a part of, have significant implications in chemical synthesis and conformational studies. TASPs like T 4 -(4α 11 ), T 4 -(4α 15 ), and T 4 -(3α 16 ,α 16 ') are designed to adopt globular folded structures of four-helix-bundle topology. These studies contribute to understanding protein structure and function at a molecular level (Mutter et al., 1992).
4. TASP0412098 in Biotechnology
In biotechnology, Micro Total Analysis Systems (μ-TAS), including TASP0412098, are critical for efficient, simultaneous analysis of biologically important molecules in genomic, proteomic, and metabolic studies. μ-TAS offers significant potential in biotechnological research, medicine, and diagnostics, revolutionizing analytical assays in these fields (Lee & Lee, 2004).
5. TASP0412098 in Treatment as Prevention (TasP) Studies
TASP0412098 has been utilized in Treatment as Prevention (TasP) studies. For example, the ANRS 12249 TasP trial in rural South Africa used a “test and treat” approach for HIV prevention. These studies have provided insights into the social, economic, and contextual factors that affect individuals, households, communities, and health systems with respect to TasP interventions (Moshabela et al., 2016).
Eigenschaften
CAS-Nummer |
1233248-29-7 |
|---|---|
Produktname |
TASP0412098 |
Molekularformel |
C27H23ClN2O3 |
Molekulargewicht |
458.942 |
IUPAC-Name |
(1-{4-[2-(4-Chloro-phenyl)-ethylcarbamoyl]-benzyl}-isoquinolin-4-yl)-acetic acid |
InChI |
InChI=1S/C27H23ClN2O3/c28-22-11-7-18(8-12-22)13-14-29-27(33)20-9-5-19(6-10-20)15-25-24-4-2-1-3-23(24)21(17-30-25)16-26(31)32/h1-12,17H,13-16H2,(H,29,33)(H,31,32) |
InChI-Schlüssel |
DAGAYHFLQZNDFS-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CN=C(CC2=CC=C(C(NCCC3=CC=C(Cl)C=C3)=O)C=C2)C4=C1C=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TASP0412098, TASP 0412098, TASP-0412098 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)